molecular formula C18H19ClN6 B2584553 6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine CAS No. 2380166-99-2

6-Chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine

Cat. No. B2584553
CAS RN: 2380166-99-2
M. Wt: 354.84
InChI Key: YGKBQUOBZHCXLS-UHFFFAOYSA-N
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Description

This compound is a chemical substance that has been studied for its potential use in the medical field . It is a derivative of pyrazinamide, a first-line drug used in shortening TB therapy . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of this compound involves complex chemical reactions . In one study, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed and synthesized . The end product was found to consist of 86% of the starting material .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 192.26 . Single crystals were developed for further analysis . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and require careful control of conditions . The reactions involve the use of a catalyst and specific reagents .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 192.26 . More detailed physical and chemical properties would require further experimental analysis.

Future Directions

The future directions for research on this compound include further development and evaluation of its anti-tubercular activity . There is also a need for more detailed studies on its physical and chemical properties, as well as its safety and hazards .

properties

IUPAC Name

6-chloro-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]quinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6/c19-14-1-2-16-15(9-14)18(24-12-23-16)22-10-13-3-7-25(8-4-13)17-11-20-5-6-21-17/h1-2,5-6,9,11-13H,3-4,7-8,10H2,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKBQUOBZHCXLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC2=NC=NC3=C2C=C(C=C3)Cl)C4=NC=CN=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}quinazolin-4-amine

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